molecular formula C18H20FN3O3S B2992920 N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 326901-97-7

N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B2992920
CAS RN: 326901-97-7
M. Wt: 377.43
InChI Key: MXNXINAYNKDNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C18H20FN3O3S and a molecular weight of 377.43 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is complex, with a fluorophenyl group attached to a piperazine ring, which is further attached to a sulfonylphenyl group via an acetamide linkage .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures of salts formed by reactions between N-(4-fluorophenyl)piperazine and aromatic acids . The structures are reported for five salts, providing valuable insights into the molecular structure, hydrogen bonding, and supramolecular assembly .

Synthesis of Spirocyclic Derivatives

The compound has been involved in the synthesis of new spirocyclic propionamide derivatives . The process involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine . This amine is then coupled with 3-(4-fluorophenyl)propionic acid and deprotection of Boc group yields the title compound .

Urease Inhibitors

Benzimidazole derivatives synthesized from the compound have shown potential as urease inhibitors . The cytotoxicity profile of the target compound showed that all 10α-Ɣ have IC 50 values higher than 50 μM on the tested cell line .

Anti-HIV-1 Studies

The compound has been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have been studied for their potential as anti-HIV-1 agents .

Pharmaceutical Applications

As a sulfonamide-based drug, the compound belongs to a class of medications widely used in the treatment of bacterial infections. Sulfonamides inhibit the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth and multiplication.

Material Science Applications

The compound’s unique properties make it a potential candidate for use in material science applications. For instance, its crystal structure could be leveraged in the design of new materials with specific properties .

properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNXINAYNKDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.